Hexadecanal

Catalog No.
S591133
CAS No.
629-80-1
M.F
C16H32O
M. Wt
240.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanal

CAS Number

629-80-1

Product Name

Hexadecanal

IUPAC Name

hexadecanal

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3

InChI Key

NIOYUNMRJMEDGI-UHFFFAOYSA-N

SMILES

Array

Synonyms

Palmitaldehyde; 1-Hexadecanal; Hexadecanaldehyde; Hexadecylaldehyde; n-Hexadecan-1-al; n-Hexadecanal;

Canonical SMILES

CCCCCCCCCCCCCCCC=O

The exact mass of the compound Hexadecanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of long-chain fatty aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

Hexadecanal (CAS: 629-80-1), also known as palmitaldehyde, is a fully saturated 16-carbon aliphatic aldehyde. It serves as a reactive electrophilic precursor in organic synthesis, an intermediate in ether lipid and sphingolipid metabolism, and a component in agricultural pheromone formulations . Unlike its fully reduced counterpart, hexadecanol, or its oxidized counterpart, palmitic acid, hexadecanal possesses a terminal carbonyl group that readily undergoes Schiff base formation, reductive amination, and Wittig reactions [1]. With a melting point of 35–38 °C, it is a low-melting solid at room temperature, offering a lower processing temperature compared to longer-chain analogs like octadecanal .

Generic substitution of hexadecanal with other aliphatic aldehydes, such as tetradecanal (C14) or octadecanal (C18), fails in both biological assays and chemical formulations due to strict chain-length dependencies [1]. In enzymatic screening, fatty aldehyde dehydrogenase (ALDH3A2) exhibits distinct binding affinities and turnover rates that are sensitive to the carbon chain length, meaning C18 cannot serve as an accurate kinetic proxy for C16 [2]. In synthetic applications, substituting hexadecanal with octadecanal during plasmalogen synthesis alters the phase transition temperature and packing density of the resulting ether lipids [3]. Furthermore, in agricultural pheromone manufacturing, substituting hexadecanal disrupts the precise vapor pressure and evaporation kinetics required for atmospheric dispersion and pest mating disruption [4].

Chain-Length Specificity in ALDH3A2 Enzyme Kinetics

Hexadecanal is a physiological substrate for ALDH3A2, the enzyme responsible for fatty aldehyde oxidation. Assays measuring ALDH3A2 activity demonstrate that the enzyme has a distinct affinity for hexadecanal compared to its C18 analog. Specifically, ALDH3A2 exhibits a Michaelis constant (Km) of approximately 32 µM for hexadecanal, whereas octadecanal binds with a Km of 20–21 µM [1]. This kinetic divergence means that using an incorrect chain length will skew baseline calibrations, Vmax calculations, and inhibitor efficacy readouts in metabolic screening assays[2].

Evidence DimensionMichaelis constant (Km) for ALDH3A2
Target Compound DataHexadecanal: ~32 µM
Comparator Or BaselineOctadecanal: ~20-21 µM
Quantified Difference~1.5x difference in substrate affinity
ConditionsIn vitro ALDH3A2 enzyme kinetics assay

Procuring the exact C16 substrate is critical for accurate baseline calibration when screening for ALDH3A2 modulators or studying lipid metabolism disorders.

Thermal Properties and Formulation Volatility

In the formulation of agricultural pest control lures (e.g., for Helicoverpa and Heliothis species), hexadecanal is utilized for its specific evaporation kinetics. Hexadecanal has a melting point of 35–38 °C, making it a low-melting solid that integrates into controlled-release matrices . In contrast, octadecanal has a significantly higher melting point of 43–47 °C, which correlates with a lower vapor pressure at ambient field temperatures . Substituting hexadecanal with octadecanal dampens the volatility profile, disrupting the short-range behavioral modification required for mating disruption[1].

Evidence DimensionMelting point (proxy for ambient volatility and processability)
Target Compound DataHexadecanal: 35–38 °C
Comparator Or BaselineOctadecanal: 43–47 °C
Quantified Difference8–9 °C lower melting point for hexadecanal
ConditionsStandard atmospheric pressure

The specific thermal and volatility profile of hexadecanal is strictly required to maintain the precise release kinetics of commercial mating disruption lures.

Precursor Fidelity in Plasmalogen Synthesis

Hexadecanal is the direct synthetic precursor for the sn-1 vinyl ether linkage in C16-plasmalogens. When synthesizing model ether lipids for biological research, utilizing hexadecanal ensures the production of C16-plasmalogens, which reflect specific endogenous lipid pools [1]. Substituting with octadecanal yields C18-plasmalogens, which exhibit different membrane packing densities, phase transition temperatures, and oxidative susceptibilities [2]. Therefore, the exact C16 aldehyde must be procured to match the target biological matrix in lipidomics and synthetic biology workflows.

Evidence DimensionTarget lipid chain length and structural outcome
Target Compound DataHexadecanal: Yields C16-plasmalogens
Comparator Or BaselineOctadecanal: Yields C18-plasmalogens
Quantified DifferenceStrict structural divergence in final lipid membrane biophysics
ConditionsChemical synthesis of ether-phospholipids

Using the correct C16 precursor is mandatory for synthesizing physiologically accurate lipid standards used in biomarker quantification.

ALDH3A2 Enzyme Assay Standardization

Hexadecanal is the standard substrate for quantifying fatty aldehyde dehydrogenase (ALDH3A2) activity in cell lysates, particularly when diagnosing Sjögren-Larsson syndrome or screening for metabolic modulators [1].

Synthesis of C16 Ether Lipids and Plasmalogens

Procured as the primary building block for synthesizing C16-specific plasmalogens, which are required to study membrane biophysics, oxidative stress, and neurological disease models where C18 analogs are structurally inappropriate [2].

Agricultural Pheromone Lure Manufacturing

Incorporated into multi-component sex pheromone blends for Helicoverpa and Heliothis species, where its specific volatility and melting point are required to induce short-range male moth landing behavior [3].

Physical Description

Solid

XLogP3

7.1

Hydrogen Bond Acceptor Count

1

Exact Mass

240.245315640 Da

Monoisotopic Mass

240.245315640 Da

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

Melting Point

35 °C

UNII

WQD27655QE

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

629-80-1

Wikipedia

Hexadecanal

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Hexadecanal: ACTIVE

Dates

Last modified: 08-15-2023

Method to simultaneously determine the sphingosine 1-phosphate breakdown product (2E)-hexadecenal and its fatty acid derivatives using isotope-dilution HPLC-electrospray ionization-quadrupole/time-of-flight mass spectrometry

Corinna Neuber, Fabian Schumacher, Erich Gulbins, Burkhard Kleuser
PMID: 25137547   DOI: 10.1021/ac501677y

Abstract

Sphingosine 1-phosphate (S1P), a bioactive lipid involved in various physiological processes, can be irreversibly degraded by the membrane-bound S1P lyase (S1PL) yielding (2E)-hexadecenal and phosphoethanolamine. It is discussed that (2E)-hexadecenal is further oxidized to (2E)-hexadecenoic acid by the long-chain fatty aldehyde dehydrogenase ALDH3A2 (also known as FALDH) prior to activation via coupling to coenzyme A (CoA). Inhibition or defects in these enzymes, S1PL or FALDH, result in severe immunological disorders or the Sjögren-Larsson syndrome, respectively. Hence, it is of enormous importance to simultaneously determine the S1P breakdown product (2E)-hexadecenal and its fatty acid metabolites in biological samples. However, no method is available so far. Here, we present a sensitive and selective isotope-dilution high performance liquid chromatography-electrospray ionization-quadrupole/time-of-flight mass spectrometry method for simultaneous quantification of (2E)-hexadecenal and its fatty acid metabolites following derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone and 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide. Optimized conditions for sample derivatization, chromatographic separation, and MS/MS detection are presented as well as an extensive method validation. Finally, our method was successfully applied to biological samples. We found that (2E)-hexadecenal is almost quantitatively oxidized to (2E)-hexadecenoic acid, that is further activated as verified by cotreatment of HepG2 cell lysates with (2E)-hexadecenal and the acyl-CoA synthetase inhibitor triacsin C. Moreover, incubations of cell lysates with deuterated (2E)-hexadecenal revealed that no hexadecanoic acid is formed from the aldehyde. Thus, our method provides new insights into the sphingolipid metabolism and will be useful to investigate diseases known for abnormalities in long-chain fatty acid metabolism, e.g., the Sjögren-Larsson syndrome, in more detail.


Identification of a natural source for the OR37B ligand

Verena Bautze, Wolfgang Schwack, Heinz Breer, Jörg Strotmann
PMID: 24235213   DOI: 10.1093/chemse/bjt051

Abstract

In search for biological sources of the long-chain fatty aldehydes (penta-, hexa-, and heptadecanal), which we recently identified as ligands for members of the mouse odorant receptor subfamily OR37, the headspace of secretions and excretions from mice was analyzed by gas chromatography and mass spectrometry. In urine, skin swabs, and saliva, these components were not detectable. However, in fecal pellets, a substantial amount of hexadecanal, the OR37B ligand, was found. Accordingly, exposure of mice to feces induced an activation of the OR37B glomerulus, whereas the OR37A and the OR37C glomerulus were not responsive. The amount of hexadecanal deposited with feces varied significantly; however, it was independent of the amount of feed. In many species, feces is covered with secretion from anal glands. Due to the size and the inaccessibility of these glands in mice, the headspace of anal gland secretion from dog was analyzed by gas chromatography-mass spectrometry, which resulted in a prominent peak for hexadecanal. Exposure of mice to anal gland secretion from dog activated the OR37B glomerulus. Altogether, these data suggest that hexadecanal, a ligand for the receptor OR37B, is produced in anal glands and deposited with feces into the environment.


Substrate specificity, plasma membrane localization, and lipid modification of the aldehyde dehydrogenase ALDH3B1

Takuya Kitamura, Tatsuro Naganuma, Kensuke Abe, Kanae Nakahara, Yusuke Ohno, Akio Kihara
PMID: 23721920   DOI: 10.1016/j.bbalip.2013.05.007

Abstract

The accumulation of reactive aldehydes is implicated in the development of several disorders. Aldehyde dehydrogenases (ALDHs) detoxify aldehydes by oxidizing them to the corresponding carboxylic acids. Among the 19 human ALDHs, ALDH3A2 is the only known ALDH that catalyzes the oxidation of long-chain fatty aldehydes including C16 aldehydes (hexadecanal and trans-2-hexadecenal) generated through sphingolipid metabolism. In the present study, we have identified that ALDH3B1 is also active in vitro toward C16 aldehydes and demonstrated that overexpression of ALDH3B1 restores the sphingolipid metabolism in the ALDH3A2-deficient cells. In addition, we have determined that ALDH3B1 is localized in the plasma membrane through its C-terminal dual lipidation (palmitoylation and prenylation) and shown that the prenylation is required particularly for the activity toward hexadecanal. Since knockdown of ALDH3B1 does not cause further impairment of the sphingolipid metabolism in the ALDH3A2-deficient cells, the likely physiological function of ALDH3B1 is to oxidize lipid-derived aldehydes generated in the plasma membrane and not to be involved in the sphingolipid metabolism in the endoplasmic reticulum.


Transcriptional comparison between pheromone gland-ovipositor and tarsi in the corn earworm moth Helicoverpa zea

Xiaoyi Dou, Sijun Liu, Seung-Joon Ahn, Man-Yeon Choi, Russell Jurenka
PMID: 31280038   DOI: 10.1016/j.cbd.2019.100604

Abstract

The corn earworm, Helicoverpa zea, utilizes (Z)-11-hexadecenal as the major sex pheromone component. The saturated fatty acid derivative hexadecanal is also found in the pheromone gland and recently a large amount (0.5-1.5 μg) was found in male tarsi with lower amounts (0.05-0.5 μg) in female tarsi. In this study, we compared the transcriptome between female pheromone glands (including the ovipositor) and female and male tarsi to identify differences between these tissues, particularly the genes involved in sex pheromone biosynthesis and chemosensation. We found transcripts encoding 9 fatty acyl-CoA desaturases, 20 fatty acyl-CoA reductases, 8 alcohol oxidases, some G protein-coupled receptors and many transcripts involved in signal transduction and pheromone transportation. Also we found gustatory and olfactory receptors associated with the tarsi and ovipositor. Differential expression analysis showed that there were many genes differentially expressed between tissues, including the candidate desaturases, fatty acyl-CoA reductases, and alcohol oxidases. We discuss how some of these genes produce proteins that could be involved in the biosynthesis of hexadecanal in tarsi and (Z)-11-hexadecenal in the pheromone gland and the possible role of proteins in chemosensation of the tarsi and ovipositor.


Early-exposure to new sex pheromone blends alters mate preference in female butterflies and in their offspring

Emilie Dion, Li Xian Pui, Katie Weber, Antónia Monteiro
PMID: 31896746   DOI: 10.1038/s41467-019-13801-2

Abstract

While the diversity of sex pheromone communication systems across insects is well documented, the mechanisms that lead to such diversity are not well understood. Sex pheromones constitute a species-specific system of sexual communication that reinforces interspecific reproductive isolation. When odor blends evolve, the efficacy of male-female communication becomes compromised, unless preference for novel blends also evolves. We explore odor learning as a possible mechanism leading to changes in sex pheromone preferences in the butterfly Bicyclus anynana. Our experiments reveal mating patterns suggesting that mating bias for new blends can develop following a short learning experience, and that this maternal experience impacts the mating outcome of offspring without further exposure. We propose that odor learning can be a key factor in the evolution of sex pheromone blend recognition and in chemosensory speciation.


Argentine ant trail pheromone disruption is mediated by trail concentration

David Maxwell Suckling, Lloyd D Stringer, Joshua E Corn
PMID: 21964852   DOI: 10.1007/s10886-011-0019-0

Abstract

Argentine ant trail pheromone disruption, using continuous release of the trail pheromone compound (Z)-9-hexadecanal, reduces the incidence of trails and foraging rates of field populations. However, little is known about the concentrations of pheromone required for successful disruption. We hypothesized that higher pheromone quantities would be necessary to disrupt larger ant populations. To test this, we laid a 30-cm long base trail of (Z)-9-hexadecanal on a glass surface at low and high rates (1 and 100 pg/cm) (Trail 1), and laid a second, shorter trail (Trail 2, 10 cm long, located 1.5 cm upwind) near the middle of Trail 1 at six rates (1, 10, 100, 1,000, 10,000, and 100,000 pg/cm). We then recorded and digitized movements of individual ants following Trail 1, and derived a regression statistic, r (2), as an index of trail integrity, and also recorded arrival success at the other end of the trail (30 cm) near a food supply. Disruption of trails required 100 fold more pheromone upwind, independent of base-trail concentration. This implies that in the field, trail disruption is likely to be less successful against high ant-trail densities (greater concentration of trail pheromone), and more successful against newly formed or weak trails, as could be expected along invasion fronts.


Role of Endocannabinoids in Energy-Balance Regulation in Participants in the Postobese State-a PREVIEW Study

Mathijs Drummen, Lea Tischmann, Blandine Gatta-Cherifi, Daniela Cota, Isabelle Matias, Anne Raben, Tanja Adam, Margriet Westerterp-Plantenga
PMID: 32333763   DOI: 10.1210/clinem/dgaa193

Abstract

Endocannabinoids are suggested to play a role in energy balance regulation.
We aimed to investigate associations of endocannabinoid concentrations during the day with energy balance and adiposity and interactions with 2 diets differing in protein content in participants in the postobese phase with prediabetes.
Participants (n = 38) were individually fed in energy balance with a medium protein (MP: 15:55:30% of energy from protein:carbohydrate:fat) or high-protein diet (HP: 25:45:30% energy from P:C:F) for 48 hours in a respiration chamber.
Associations between energy balance, energy expenditure, respiratory quotient, and endocannabinoid concentrations during the day were assessed.
Plasma-concentrations of anandamide (AEA), oleoylethanolamide (OEA), palmitoyethanolamide (PEA), and pregnenolone (PREG) significantly decreased during the day. This decrease was inversely related to body mass index (AEA) or body fat (%) (PEA; OEA). The lowest RQ value, before lunch, was inversely associated with concentrations of AEA and PEA before lunch. Area under the curve (AUC) of concentrations of AEA, 2-AG, PEA, and OEA were positively related to body fat% (P < .05).The HP and MP groups showed no differences in concentrations of AEA, OEA, PEA, and PREG, but the AUC of 2-arachidonoylglycerol (2-AG) was significantly higher in the HP vs the MP group.
In energy balance, only the endocannabinoid 2-AG changed in relation to protein level of the diet, whereas the endocannabinoid AEA and endocannabinoid-related compounds OEA and PEA reflected the gradual energy intake matching energy expenditure during the day.


Potential of hexadecane-utilizing soil-microorganisms for growth on hexadecanol, hexadecanal and hexadecanoic acid as sole sources of carbon and energy

N Dashti, H Al-Awadhi, M Khanafer, S Abdelghany, S Radwan
PMID: 17675208   DOI: 10.1016/j.chemosphere.2007.06.052

Abstract

Bacteria and fungi in pristine and oily desert soil samples were counted on inorganic medium aliquots containing 0.5% hexadecane, hexadecanol, hexadecanal or hexadecanoic acid, as sole sources of carbon and energy. It was found that the carbon and energy source most commonly utilized by soil bacteria was the alkane n-hexadecane, and by soil fungi hexadecanoic acid. Representative microorganisms were isolated and identified. The most predominant bacteria in all soil samples belonged to the genera Micrococcus and Pseudomonas; less dominant bacteria belonged to the group of nocardioforms. The most frequent fungal genera were Aspergillus and Penicillium, while Microsporium and Ulocladium were minor fungi. Irrespective of the substrate on which the microbial strains had initially been isolated, the majority of the isolated microorganisms could grow, albeit to a varying degree, on an inorganic medium containing any of the remaining three substrates as sole carbon and energy sources. Bacterial strains preferred the alkane as a carbon and energy source over any of its oxidation products, while fungal strains preferred to grow mainly on the fatty acids. Quantitative analysis by gas liquid chromatography revealed that the predominant bacterial and fungal isolates had a potential for the attenuation of the alkane and its immediate oxidation products in the medium. In view of the continuous release of hydrocarbon oxidation products by oil-utilizing microorganisms in oily environments, it is interesting that the indigenous microflora contribute to the uptake and utilization of all such intermediate compounds, thus, having a potential for efficient self-cleaning and bioremediation of oily soils.


The scent of inbreeding: a male sex pheromone betrays inbred males

Erik van Bergen, Paul M Brakefield, Stéphanie Heuskin, Bas J Zwaan, Caroline M Nieberding
PMID: 23466986   DOI: 10.1098/rspb.2013.0102

Abstract

Inbreeding depression results from mating among genetically related individuals and impairs reproductive success. The decrease in male mating success is usually attributed to an impact on multiple fitness-related traits that reduce the general condition of inbred males. Here, we find that the production of the male sex pheromone is reduced significantly by inbreeding in the butterfly Bicyclus anynana. Other traits indicative of the general condition, including flight performance, are also negatively affected in male butterflies by inbreeding. Yet, we unambiguously show that only the production of male pheromones affects mating success. Thus, this pheromone signal informs females about the inbreeding status of their mating partners. We also identify the specific chemical component (hexadecanal) probably responsible for the decrease in male mating success. Our results advocate giving increased attention to olfactory communication as a major causal factor of mate-choice decisions and sexual selection.


Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis

Viral V Brahmbhatt, Christopher Nold, Carolyn J Albert, David A Ford
PMID: 18256866   DOI: 10.1007/s11745-008-3153-x

Abstract

Negative ion mass spectrometric techniques, for compounds having good ionization properties, such as pentafluorobenzyl derivatives, are believed to be more sensitive than positive ion methods. Preparation of PFB oximes of fatty aldehydes from crude lipid extracts is problematic due to the release of free aldehydes from plasmalogens during derivatization. Accordingly, in these studies plasmalogens were removed by silicic acid column chromatography prior to pentafluorobenzyl derivatization. This simple purification step to remove plasmalogens is shown to facilitate the quantification of long-chain aldehydes by analysis of their pentafluorobenzyl oxime derivatives utilizing gas chromatography-mass spectrometry in the negative ion chemical ionization mode. The limit of detection for long chain fatty aldehydes using this method is 0.5 pmol and it is linear over two orders of magnitude. Silicic acid column chromatography followed by electrospray ionization mass spectrometry demonstrated that plasmalogens were removed (the detection limit for this analyses was

Explore Compound Types